Hydrogen

描述

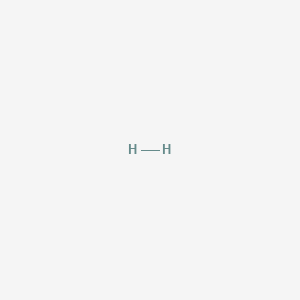

Hydrogen (H₂), the lightest and most abundant element in the universe, exists as a diatomic gas under standard conditions. Its atomic structure comprises one proton and one electron, with isotopes like deuterium (²H) and tritium (³H) playing critical roles in nuclear applications. This compound is primarily produced via steam methane reforming (SMR) or electrolysis of water . As a clean energy carrier, it is pivotal in fuel cells, ammonia synthesis, and refining processes. Its high energy density (142 MJ/kg) and zero-emission combustion make it central to sustainable energy transitions .

作用机制

Target of Action

Hydrogen, in its molecular form (H₂), is a minor component of the atmosphere and has been shown to have diverse biological effects . It exerts its physiological effects in the form of molecular H₂ . The molecular targets of this compound are still being researched, but it is known that this compound can interact with various molecules in the body, including reactive oxygen species (ROS) .

Mode of Action

The mode of action of this compound is complex and multifaceted. It is known to act as a selective antioxidant, scavenging harmful free radicals while leaving beneficial ones intact . This compound can also modulate signal transduction and affect gene expression . It’s worth noting that the precise molecular mechanisms and targets of this compound remain elusive .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been suggested that the antioxidant effects of this compound involve the upregulation of endogenous antioxidants via the activation of the Nrf2/keap1 pathway . This compound can also influence the p38 MAPK signaling pathway . In photosynthesis, this compound ions find their way to the other side of the thylakoid membrane through a pathway created by an embedded enzyme channel .

Pharmacokinetics

This compound exhibits exceptional pharmacokinetics. It swiftly traverses cellular biomembranes, including the blood–brain and testes barriers, to access subcellular organelles . Following ingestion, this compound follows the path of least resistance through the circulatory system and is primarily eliminated through exhalation . Intraperitoneal administration of this compound-rich saline results in large increases in H₂ concentration in the inferior vena cava .

Result of Action

The molecular and cellular effects of this compound are broad and varied. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects . It also protects mitochondria and the endoplasmic reticulum, regulates intracellular signaling pathways, and balances immune cell subtypes . These effects qualify this compound to be a potentially effective agent in regenerative medicine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production, storage, and utilization of this compound can be influenced by economic, energy, and environmental factors . The development of the this compound economy is influenced by population, GDP, CO₂ emissions, renewable energy sources, and total final energy consumption .

生化分析

Biochemical Properties

Hydrogen participates in a variety of biochemical reactions. It forms covalent bonds, is flammable, and reacts spontaneously with oxidizing elements . When bonded to a more electronegative element, particularly fluorine, oxygen, or nitrogen, this compound can participate in a form of medium-strength noncovalent bonding with another electronegative element with a lone pair, a phenomenon called this compound bonding that is critical to the stability of many biological molecules .

Cellular Effects

Molecular this compound has been shown to have diverse biological effects on various types of cells, including stem cells . It has been found to regulate oxidative stress, inflammation, and apoptosis . Moreover, it does not disturb cellular metabolic redox reactions, intracellular signaling, or physiological metabolic and enzymatic reactions .

Molecular Mechanism

The molecular mechanism of this compound’s effects involves its antioxidant properties. It selectively counteracts deleterious reactive oxygen species (ROS), such as the hydroxyl radical . This mechanism is thought to be responsible for this compound’s therapeutic effects in various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For example, hazards associated with laboratory scale hydrogenations include fire, runaway reactions, and explosions due to the involvement of pyrophoric catalysts, this compound, flammable solvents, and pressure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, drinking this compound water decreased oxidative stress markers and suppressed the decline of memory impairment and neurodegeneration .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, hydrogenotrophic methanogens convert this compound and carbon dioxide to methane . This compound also plays a role in the reduction of various functional groups in chemical transformations .

Transport and Distribution

This compound is transported from the point of production to the point of use via pipeline and over the road in cryogenic liquid tanker trucks or gaseous tube trailers . In cells and tissues, this compound can quickly spread and penetrate cell membranes due to its small molecular mass .

Subcellular Localization

This compound peroxide, a form of reactive oxygen species that this compound can selectively counteract, has been localized in the nucleus of HeLa cells . This suggests that this compound, through its antioxidant properties, may also have a subcellular localization and activity.

生物活性

Molecular hydrogen (H₂) has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article delves into the biological effects of this compound, supported by recent research findings, case studies, and data tables that illustrate its mechanisms of action across various biological systems.

Overview of Molecular this compound

Molecular this compound is a colorless, odorless gas that has been identified as a potent antioxidant with the ability to selectively reduce harmful reactive oxygen species (ROS) while promoting cellular health. Its small molecular size allows it to easily penetrate cellular membranes, including those of mitochondria, where it exerts significant effects on cellular metabolism and function .

This compound's biological activity can be categorized into several key mechanisms:

- Antioxidant Activity : H₂ scavenges hydroxyl radicals and other ROS, thereby reducing oxidative stress. This effect is critical in protecting cells from damage associated with various diseases .

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and promoting anti-inflammatory responses .

- Metabolic Regulation : Research indicates that H₂ influences metabolic pathways, including those involving NADP, which plays a central role in energy metabolism . It has been observed to enhance ATP production significantly while decreasing superoxide generation during mitochondrial respiration .

- Gene Expression Modulation : Molecular this compound can induce changes in gene expression related to stress responses, apoptosis, and inflammation, contributing to its protective effects against cellular stressors .

Therapeutic Applications

A variety of studies have explored the therapeutic potential of this compound in different disease models. The following table summarizes key findings:

| Disease Model | Number of Studies | Observed Effects |

|---|---|---|

| Neurodegenerative Diseases | 45 | Neuroprotection, improved cognitive function |

| Metabolic Disorders | 30 | Enhanced glucose metabolism, reduced insulin resistance |

| Inflammatory Conditions | 66 | Decreased inflammation markers, improved tissue repair |

| Cancer | 20 | Inhibition of tumor growth, enhanced chemotherapy efficacy |

| Mitochondrial Dysfunction | 40 | Restoration of mitochondrial function |

This table reflects the extensive research conducted on this compound's therapeutic effects across various pathophysiological conditions .

Clinical Evidence

Initial clinical trials have demonstrated promising results for this compound therapy in humans. For instance:

- A study involving patients with chronic obstructive pulmonary disease (COPD) showed significant improvements in lung function and quality of life following this compound inhalation therapy over a six-month period .

- Another trial assessed the effects of this compound-rich water on metabolic syndrome patients, revealing favorable changes in metabolic parameters such as body weight and blood glucose levels .

Future Directions in this compound Research

Despite the promising findings, several areas require further investigation:

- Mechanistic Understanding : While this compound's antioxidant properties are well-documented, the precise molecular mechanisms underlying its biological effects remain unclear. Future studies should focus on elucidating these pathways to enhance therapeutic applications.

- Long-Term Effects : More extensive longitudinal studies are needed to assess the long-term safety and efficacy of this compound treatment across diverse populations and disease states.

- Delivery Methods : Research into optimal delivery methods for this compound (e.g., inhalation vs. ingestion) is essential for maximizing its therapeutic potential.

科学研究应用

Hydrogen in Energy Production

This compound is increasingly recognized as a crucial player in the transition to sustainable energy systems. Its applications include:

1.1 Fuel Cells

- This compound fuel cells convert chemical energy into electricity through an electrochemical reaction. They are used in various applications, including transportation (fuel cell vehicles), stationary power generation, and backup power systems. Research focuses on improving the efficiency and reducing the costs of fuel cell technologies .

1.2 this compound Production

- The production of this compound is vital for its widespread use. Current methods include:

1.3 Energy Storage

- This compound serves as an energy carrier, allowing for the storage of excess renewable energy. It can be converted back into electricity when needed, addressing the intermittency of solar and wind power .

Industrial Applications

This compound is widely used in various industrial processes:

2.1 Chemical Manufacturing

- This compound is a key reactant in the production of ammonia for fertilizers, methanol, and other chemicals. Approximately 81% of this compound consumption in Europe is attributed to the refining and ammonia sectors .

2.2 Oil Refining

- In petroleum refining, this compound is used to remove sulfur from fuels and improve their quality. This process is critical for producing cleaner fuels that meet regulatory standards .

2.3 Metal Treatment

Medical Applications

Recent research has highlighted the potential medical benefits of this compound:

3.1 Therapeutic Uses

- This compound has been studied for its selective antioxidant properties, which may protect against ischemia/reperfusion injuries and neurodegenerative diseases. It shows promise in treating conditions such as bone and joint diseases, respiratory issues, and even certain cancers .

3.2 Delivery Systems

- Developing sustained-release systems for this compound could enhance its therapeutic efficacy by maintaining stable levels within the body .

Case Study 1: Sustainable this compound Production

A recent study from RIKEN Center demonstrated a sustainable method for producing this compound using cobalt and manganese catalysts instead of rare metals like platinum or iridium. This approach significantly reduces costs and environmental impacts associated with this compound production .

Case Study 2: this compound Fuel Cell Vehicles

The U.S. Department of Energy's H2@Scale initiative aims to develop this compound fuel cell technologies for transportation, focusing on improving performance while reducing costs and infrastructure challenges .

Challenges and Future Directions

Despite its potential, several challenges remain in the widespread adoption of this compound technologies:

- Production Costs : Making green this compound economically viable compared to fossil fuels.

- Infrastructure Development : Building a robust distribution network for this compound delivery.

- Safety Regulations : Establishing comprehensive safety standards for this compound usage across various sectors.

化学反应分析

Combustion Reactions and Kinetics

Hydrogen-air combustion involves complex radical chain mechanisms validated through shock tube experiments and flame propagation studies . Critical reactions controlling ignition and flame speed include:

Key Elementary Reactions

Global one-step combustion kinetics for engineering applications follow:

Thermochemical Data for Fundamental Reactions

NIST-curated thermochemistry reveals essential thermodynamic parameters :

Selected Reaction Thermodynamics (298 K)

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| 2H(g) → H₂(g) | -436.0 | -406.5 |

| H₂ + ½O₂ → H₂O(g) | -241.8 | -228.6 |

| H₂ + O₂ → H₂O₂(g) | -136.3 | -105.6 |

| H₂ + Cl₂ → 2HCl(g) | -184.6 | -190.4 |

Shock tube measurements show this compound's ignition delay follows Arrhenius behavior:

Reaction Mechanisms in Catalytic Systems

Ab initio molecular dynamics (AIMD) studies classify this compound reaction pathways into four mechanistic categories :

Reaction Channel Classification

| Mechanism Type | Example Reaction | Activation Energy (kcal/mol) |

|---|---|---|

| Association | H + H → H₂ | 0 (barrierless) |

| Oxygen Transfer | HO₂ + H → H₂O + O | 14.2 |

| This compound Transfer | H₂ + OH → H + H₂O | 5.8 |

| Substitution | H + CH₄ → CH₃ + H₂ | 12.4 |

Coordination number analysis of transition states reveals:

where σ=12 Å⁻¹ and r₀,i are equilibrium bond lengths .

Enzymatic this compound Conversion

Hydrogenases catalyze heterolytic cleavage through metalloenzyme active sites :

Key catalytic cycles involve:

-

[NiFe]-hydrogenases: Ni(III)-μ-H-Fe(II) intermediates

-

[FeFe]-hydrogenases: Fe(I)-Fe(I) dinuclear centers

Turnover frequencies reach 10⁴ s⁻¹ under physiological conditions .

This comprehensive analysis demonstrates this compound's chemical versatility, from high-temperature combustion governed by radical kinetics to biologically inspired catalytic activation. The interplay between experimental validation and computational modeling continues to advance predictive capabilities in this compound reaction engineering.

常见问题

Basic Research Questions

Q. How should researchers design foundational studies to investigate hydrogen's role in emerging energy systems?

Begin with a comprehensive literature review to identify gaps in this compound production, storage, and application. Prioritize reproducible experimental setups, such as standardized protocols for electrolysis efficiency measurements or material compatibility tests. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, ensuring alignment with decarbonization goals .

Q. What methodologies are effective for assessing public perceptions of this compound technologies?

Employ mixed-methods approaches:

- Quantitative : Surveys using Likert scales to gauge acceptance, with skip-logic filters to avoid respondent fatigue .

- Qualitative : Focus groups to explore concerns (e.g., safety, infrastructure). Ensure ethical compliance via participant anonymization and informed consent . Cross-validate findings with demographic data to identify trends .

Q. How can researchers ensure data accuracy in this compound solubility and thermodynamic studies?

Adopt strict calibration protocols for equipment (e.g., gas chromatographs) and validate results against established databases. Report material purity (e.g., this compound gas grade) and environmental conditions (pressure, temperature) to enable reproducibility . Use error propagation analysis to quantify uncertainties in thermodynamic models .

Q. What are best practices for structuring this compound-related research proposals?

Q. How can contradictions in experimental data on this compound-material interactions be resolved?

Example: Conflicting Raman spectroscopy results on hydrogenated graphene may arise from differing defect densities or plasma exposure parameters . Mitigate via:

- Controlled replication : Standardize sample preparation (e.g., monolayer vs. bilayer graphene).

- Cross-technique validation : Combine scanning tunneling microscopy (STM) with electrochemical measurements to correlate structural and functional properties .

Q. What methodologies identify active catalytic sites in this compound evolution reaction (HER) catalysts?

Use a multi-modal approach:

- Surface characterization : Atomic-resolution STM to map edge sites on MoS₂ nanoparticles .

- Electrochemical testing : Linear sweep voltammetry to correlate current density with edge-site density .

- Computational modeling : Density functional theory (DFT) to simulate this compound adsorption energies .

Q. How can this compound system models improve spatial and temporal resolution for grid integration studies?

Integrate high-resolution geospatial data (e.g., renewable energy availability) with hourly demand profiles. Use open-source tools (e.g., PyPSA) to simulate this compound storage flexibility. Standardize data inputs (e.g., electrolyzer efficiency curves) across collaborators to reduce inconsistencies .

Q. What pre-normative research is critical for this compound standardization?

Prioritize:

- Material compatibility : Long-term exposure studies for pipelines and storage tanks under varying pressures .

- Safety protocols : Leak detection thresholds for this compound refueling stations . Engage stakeholders (e.g., this compound Europe) to align research with regulatory needs .

Q. How should cross-disciplinary teams manage data in large-scale this compound projects?

Implement:

- Common databases : Unified formats for electrochemical performance data (e.g., overpotential vs. current density).

- Metadata tagging : Include experimental conditions (temperature, catalyst loading) for machine learning readiness .

- Version control : Track dataset updates to maintain reproducibility .

Q. What strategies address scalability challenges in photocatalytic this compound production?

- Lab-to-pilot translation : Use techno-economic analysis (TEA) to identify bottlenecks (e.g., photon utilization efficiency).

- Accelerated durability testing : Simulate 10,000-hour operation via cyclic stress tests (e.g., thermal cycling) .

- Co-catalyst optimization : Screen materials (e.g., Pt, Ni) using combinatorial deposition techniques .

相似化合物的比较

Comparison with Similar Compounds

Hydrides: Methane (CH₄) and Silane (SiH₄)

Hydrides, compounds where hydrogen bonds with less electronegative elements, exhibit contrasting properties to H₂:

- Physical Properties : Methane (CH₄) is a gas at room temperature (boiling point: -161.5°C), while silane (SiH₄) is pyrophoric and reacts violently with air. This compound, in contrast, requires cryogenic storage (-252.87°C) for liquefaction .

- Chemical Reactivity : Hydrides release H₂ via hydrolysis (e.g., NaBH₄ + 2H₂O → NaBO₂ + 4H₂). However, these reactions are often irreversible, necessitating off-board regeneration, unlike H₂ gas, which can be compressed or stored reversibly in metal hydrides .

- Applications : Methane fuels power generation, while silane is used in semiconductor manufacturing. This compound’s role in fuel cells and ammonia synthesis remains unmatched .

Table 1: Comparative Properties of H₂ and Hydrides

| Property | H₂ | CH₄ | SiH₄ |

|---|---|---|---|

| Molecular Weight (g/mol) | 2.016 | 16.04 | 32.12 |

| Boiling Point (°C) | -252.87 | -161.5 | -112 |

| Flammability Range (%) | 4–75 | 5–15 | 1.4–98 |

| Energy Density (MJ/kg) | 142 | 55.5 | ~40 |

This compound Sulfide (H₂S)

H₂S, a toxic gas with a rotten-egg odor, contrasts sharply with H₂:

- Toxicity: H₂S is lethal at 800 ppm, whereas H₂ is non-toxic but poses explosion risks at 4–75% concentration .

- Chemical Behavior : Both gases are flammable, but H₂S forms acidic solutions (H₂S + H₂O ⇌ H₃O⁺ + HS⁻), unlike H₂, which is neutral. H₂S is a byproduct of petroleum refining, while H₂ is actively sought for clean energy .

- Storage : H₂S is stored as a liquefied gas (-60.3°C), while H₂ requires high-pressure (700 bar) or cryogenic systems .

Halogen Compounds: this compound Chloride (HCl) and Water (H₂O)

This compound’s compounds with halogens and oxygen highlight its versatility:

- Acidity: HCl is a strong acid (pKa ≈ -8), while H₂O is amphoteric. H₂ itself is neither acidic nor basic but participates in redox reactions (e.g., H₂ + Cl₂ → 2HCl) .

- This compound Bonding : H₂O exhibits strong this compound bonding (boiling point: 100°C), critical for biological systems. H₂ lacks this property, resulting in very low boiling points .

属性

IUPAC Name |

molecular hydrogen | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHFLCQGNIYNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[HH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2 | |

| Record name | HYDROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029643 | |

| Record name | Hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrogen is a colorless, odorless gas. It is easily ignited. Once ignited it burns with a pale blue, almost invisible flame. The vapors are lighter than air. It is flammable over a wide range of vapor/air concentrations. Hydrogen is not toxic but is a simple asphyxiate by the displacement of oxygen in the air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Hydrogen is used to make other chemicals and in oxyhydrogen welding and cutting., Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless, odourless, highly flammable gas, Colorless gas; [HSDB] Vapor density = 0.069 (lighter than air); [HSDB], Liquid, ODOURLESS COLOURLESS COMPRESSED GAS. | |

| Record name | HYDROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HYDROGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Hydrogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-423 °F at 760 mmHg (USCG, 1999), -259.16 °C, -253 °C | |

| Record name | HYDROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

Flammable gas | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.62 mg/L at 21 °C, Soluble in about 50 volumes of water at 0 degC, Very low solubility in most liquids, 0.00162 mg/mL at 21 °C, Solubility in water, mg/l at 21 °C: 1.62 (very poor) | |

| Record name | Hydrogen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.071 at -423.4 °F (USCG, 1999) - Less dense than water; will float, 0.082 g/L, Density: 0.069 (gas) (Air= 1); 0.0700 at BP (liq); 0.0763 at 13 K (solid). One liter of gas at 0 °C weighs 0.08987 g, Physical and Thermodynmic Properties Gaseous Hydrogen[Table#5046], Physical and Thermodynamic Properties of Solid Hydrogen[Table#5048] | |

| Record name | HYDROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Relative vapor density (air = 1): 0.07 | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.24X10+6 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 165320 | |

| Record name | Hydrogen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Substantial evidence indicates that molecular hydrogen (H2) has beneficial vascular effects because of its antioxidant and/or anti-inflammatory effects. Thus, hydrogen-rich water may prove to be an effective anti-aging drink. This study examined the effects of H2 on endothelial senescence and clarified the mechanisms involved. Hydrogen-rich medium was produced by a high-purity hydrogen gas generator. Human umbilical vein endothelial cells (HUVECs) were incubated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for various time periods in normal or hydrogen-rich medium. The baseline H2concentration in hydrogen-rich medium was 0.55 +/- 0.07 mmol/L. This concentration gradually decreased, and H2 was almost undetectable in medium after 12 hr. At 24 hr after TCDD exposure, HUVECs treated with TCDD exhibited increased 8OHdG and acetyl-p53 expression, decreased nicotinamide adenine dinucleotide (NAD(+))/NADH ratio, impaired Sirt1 activity, and enhanced senescence-associated beta-galactosidase. However, HUVECs incubated in hydrogen-rich medium did not exhibit these TCDD-induced changes accompanying Nrf2 activation, which was observed even after H2 was undetectable in the medium. Chrysin, an inhibitor of Nrf2, abolished the protective effects of H2 on HUVECs. H2 has long-lasting antioxidant and anti-aging effects on vascular endothelial cells through the Nrf2 pathway, even after transient exposure to H2. Hydrogen-rich water may thus be a functional drink that increases longevity. /Hydrogen-rich water/, Amyloid beta (Abeta) peptides are identified /as a/ cause of neurodegenerative diseases such as Alzheimer's disease (AD). Previous evidence suggests Abeta-induced neurotoxicity is linked to the stimulation of reactive oxygen species (ROS) production. The accumulation of Abeta-induced ROS leads to increased mitochondrial dysfunction and triggers apoptotic cell death. This suggests antioxidant therapies may be beneficial for preventing ROS-related diseases such as AD. Recently, hydrogen-rich water (HRW) has been proven effective in treating oxidative stress-induced disorders because of its ROS-scavenging abilities. However, the precise molecular mechanisms whereby HRW prevents neuronal death are still unclear. In the present study, we evaluated the putative pathways by which HRW protects against Abeta-induced cytotoxicity /in SK-N-MC cells/. Our results indicated that HRW directly counteracts oxidative damage by neutralizing excessive ROS, leading to the alleviation of Abeta-induced cell death. In addition, HRW also stimulated AMP-activated protein kinase (AMPK) in a sirtuin 1 (Sirt1)-dependent pathway, which upregulates forkhead box protein O3a (FoxO3a) downstream antioxidant response and diminishes Abeta-induced mitochondrial potential loss and oxidative stress. Taken together, our findings suggest that HRW may have potential therapeutic value to inhibit Abeta-induced neurotoxicity. /Hydrogen-rich water/, The NLRP3 inflammasome, an intracellular multi-protein complex controlling the maturation of cytokine interleukin-1beta, plays an important role in lipopolysaccharide (LPS)-induced inflammatory cascades. Recently, the production of mitochondrial reactive oxygen species (mtROS) in macrophages stimulated with LPS has been suggested to act as a trigger during the process of NLRP3 inflammasome activation that can be blocked by some mitochondria-targeted antioxidants. Known as a ROS scavenger, molecular hydrogen (H2) has been shown to possess therapeutic benefit on LPS-induced inflammatory damage in many animal experiments. Due to the unique molecular structure, H2 can easily target the mitochondria, suggesting that H2 is a potential antagonist of mtROS-dependent NLRP3 inflammasome activation. Here we have showed that, in mouse macrophages, H2 exhibited substantial inhibitory activity against LPS-initiated NLRP3 inflammasome activation by scavenging mtROS. Moreover, the elimination of mtROS by H2 resultantly inhibited mtROS-mediated NLRP3 deubiquitination, a non-transcriptional priming signal of NLRP3 in response to the stimulation of LPS. Additionally, the removal of mtROS by H2 reduced the generation of oxidized mitochondrial DNA and consequently decreased its binding to NLRP3, thereby inhibiting the NLRP3 inflammasome activation. Our findings have, for the first time, revealed the novel mechanism underlying the inhibitory effect of molecular hydrogen on LPS-caused NLRP3 inflammasome activation, highlighting the promising application of this new antioxidant in the treatment of LPS-associated inflammatory pathological damage., ... H2 decreased the tyrosine nitration level and suppressed oxidative stress damage in retinal cells. S-nitroso-N-acetylpenicillamine treatment decreased the cell numbers in the ganglion cell layer and inner nuclear layer, but the presence of H2 inhibited this reduction. These findings suggest that H2 has a neuroprotective effect against retinal cell oxidative damage, presumably by scavenging peroxynitrite. H2 reduces cellular peroxynitrite, a highly toxic reactive nitrogen species. Thus, H2 may be an effective and novel clinical tool for treating glaucoma and other oxidative stress-related diseases., Endothelial injury is a primary cause of sepsis and sepsis-induced organ damage. Heme oxygenase-1 (HO-1) plays an essential role in endothelial cellular defenses against inflammation by activating nuclear factor E2-related factor-2 (Nrf2). We found that molecular hydrogen (H2) exerts an anti-inflammatory effect. Here, we hypothesized that H2 attenuates endothelial injury and inflammation via an Nrf2-mediated HO-1 pathway during sepsis. First, we detected the effects of H2 on cell viability and cell apoptosis in human umbilical vein endothelial cells (HUVECs) stimulated by LPS. Then, we measured cell adhesion molecules and inflammatory factors in HUVECs stimulated by LPS and in a cecal ligation and puncture (CLP)-induced sepsis mouse model. Next, the role of Nrf2/HO-1 was investigated in activated HUVECs, as well as in wild-type and Nrf(-/-) mice with sepsis. We found that both 0.3 mmol/L and 0.6 mmol/L (i.e., saturated) H2-rich media improved cell viability and cell apoptosis in LPS-activated HUVECs and that 0.6 mmol/L (i.e., saturated) H2-rich medium exerted an optimal effect. H2 could suppress the release of cell adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular cell adhesion molecule-1 (ICAM-1), and pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-a, interleukin (IL)-1beta and high-mobility group box 1 protein (HMGB1). Furthermore, H2 could elevate anti-inflammatory cytokine IL-10 levels in LPS-stimulated HUVECs and in lung tissue from CLP mice. H2 enhanced HO-1 expression and activity in vitro and in vivo. HO-1 inhibition reversed the regulatory effects of H2 on cell adhesion molecules and inflammatory factors. H2 regulated endothelial injury and the inflammatory response via Nrf2-mediated HO-1 levels. These results suggest that H2 could suppress excessive inflammatory responses and endothelial injury via an Nrf2/HO-1 pathway. /Hydrogen-rich media/ | |

| Record name | Hydrogen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, ... hydrogen under ordinary conditions consists of two kinds of molecules, known as ortho- and para-hydrogen, which differ from one another by the spins of their electrons and nuclei. Normal hydrogen at room temperature contains 25% of the para form and 75% of the ortho form. The ortho form cannot be prepared in the pure state | |

CAS No. |

1333-74-0, 12184-96-2, 12184-90-6, 12385-13-6, 12596-12-2, 12596-15-5, 9004-34-6 | |

| Record name | HYDROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen, mol. (H6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12184-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen, ion (H21+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12184-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atomic hydrogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12385-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen, mol. (H4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12596-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen, mol. (H12) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12596-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen, atomic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012385136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcrystalline cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YNJ3PO35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrogen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-434 °F (USCG, 1999), -252.762 °C, -259.2 °C, -259 °C | |

| Record name | HYDROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。